4-(4-Ethoxy-3-methylphenyl)-4-hydroxybutanoic acid

Description

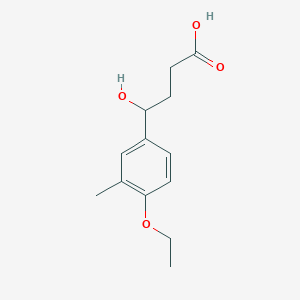

4-(4-Ethoxy-3-methylphenyl)-4-hydroxybutanoic acid is an organic compound featuring a phenyl ring substituted with an ethoxy (-OCH₂CH₃) and methyl (-CH₃) group at the 4- and 3-positions, respectively. The butanoic acid backbone includes a hydroxyl (-OH) group at the 4-position (γ-hydroxybutanoic acid structure).

Properties

IUPAC Name |

4-(4-ethoxy-3-methylphenyl)-4-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-3-17-12-6-4-10(8-9(12)2)11(14)5-7-13(15)16/h4,6,8,11,14H,3,5,7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEQIRCHABLPOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(CCC(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424538 | |

| Record name | 4-(4-ethoxy-3-methylphenyl)-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879053-56-2 | |

| Record name | 4-(4-ethoxy-3-methylphenyl)-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxy-3-methylphenyl)-4-hydroxybutanoic acid typically involves multiple steps. One common method starts with the ethylation of 3-methylphenol to form 4-ethoxy-3-methylphenol. This intermediate is then subjected to a Friedel-Crafts acylation reaction using butanoic acid derivatives to introduce the hydroxybutanoic acid moiety. The reaction conditions often involve the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-throughput screening methods can help identify the most effective catalysts and reaction conditions, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxy-3-methylphenyl)-4-hydroxybutanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohols.

Substitution: The ethoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as bromine or nitronium ions in the presence of catalysts like iron(III) chloride.

Major Products

Oxidation: Formation of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid.

Reduction: Formation of 4-(4-Ethoxy-3-methylphenyl)-4-hydroxybutanol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-Ethoxy-3-methylphenyl)-4-hydroxybutanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on cellular processes and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxy-3-methylphenyl)-4-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: Reported inconsistently as C₁₃H₁₈O₃ (molar mass 222.28 g/mol) in some sources and C₁₄H₁₈O₃ in others, likely due to nomenclature discrepancies (e.g., omission of the hydroxy group in naming).

- Applications : Used as a pharmaceutical intermediate and catalyst in organic synthesis .

- Synthesis : Prepared via Suzuki-Miyaura coupling of 4-ethoxy-3-methylphenylboronic acid with bromobutyric acid derivatives .

Comparison with Structurally Similar Compounds

3-(4-Chlorophenyl)-4-hydroxybutanoic Acid

- Structure: Phenyl ring substituted with a chlorine atom at the 4-position; hydroxy and carboxylic acid groups on the butanoic acid chain.

- Molecular Formula : C₁₀H₁₁ClO₃ (molar mass 214.64 g/mol) .

- Applications : Reference standard for Baclofen, a GABA receptor agonist used to treat muscle spasticity .

4-(4-Ethylphenyl)-4-hydroxybutanoic Acid

- Structure : Phenyl ring substituted with an ethyl (-CH₂CH₃) group at the 4-position.

- Molecular Formula : C₁₂H₁₆O₃ (molar mass 208.25 g/mol) .

- Key Difference : The ethyl group is less polar than ethoxy, reducing solubility in polar solvents. This compound may exhibit distinct pharmacokinetic properties due to altered lipophilicity.

4-(4-Formyl-3-methoxyphenoxy)butanoic Acid

4-(4-Methylphenyl)butanoic Acid

- Structure : Phenyl ring with a methyl group; lacks the hydroxy group.

- Molecular Formula : C₁₁H₁₄O₂ (molar mass 178.23 g/mol) .

- Key Difference : Absence of the hydroxy group simplifies the structure, reducing hydrogen-bonding capacity and altering acidity (pKa ~4.5 vs. ~3.5 for the hydroxy-containing analog).

Comparative Analysis Table

*Molecular formula discrepancies noted in sources; C₁₃H₁₈O₃ assumes hydroxy omission in naming .

Research Findings and Functional Insights

- Bioactivity: The hydroxy group in γ-hydroxybutanoic acid derivatives is critical for interactions with biological targets (e.g., GABA receptors in Baclofen analogs) . Ethoxy and methyl groups in the target compound may enhance metabolic stability compared to halogenated analogs.

- Synthetic Utility: The ethoxy group in this compound facilitates electron-rich aromatic systems, useful in cross-coupling reactions .

- Stability : Compounds with sulfinyl or formyl groups (e.g., DSB linker in ) show sensitivity to reductive cleavage, whereas the target compound’s ether and methyl groups confer greater stability .

Biological Activity

4-(4-Ethoxy-3-methylphenyl)-4-hydroxybutanoic acid is a compound of interest due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C13H18O4

- Molecular Weight : 238.28 g/mol

- CAS Number : 6485714

This compound belongs to the class of hydroxy acids and has been studied for its various biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes, similar to other cinnamate derivatives.

Table 1: Antimicrobial Activity Data

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 18 | 16 µg/mL |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies have demonstrated that it can reduce pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to modulate biochemical pathways involved in inflammation and microbial defense:

- Cell Membrane Disruption : Similar to related compounds like cinnamaldehyde, it may disrupt bacterial cell membranes, leading to cell death.

- Cytokine Modulation : It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in the inflammatory response .

Study on Antimicrobial Efficacy

A study conducted by Patel et al. (2009) evaluated the antimicrobial efficacy of various hydroxy acids, including this compound. The results indicated that this compound showed considerable inhibition against both Gram-positive and Gram-negative bacteria, with a notable effect on fungal strains as well .

Clinical Implications

In a clinical setting, compounds with similar structures have been explored for their potential in treating infections resistant to conventional antibiotics. The promising results from preclinical studies suggest that further investigation into this compound's therapeutic potential is warranted.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.